molecular formula C7H6N2O4 B1210261 4-Nitrophenyl carbamate CAS No. 37689-86-4

4-Nitrophenyl carbamate

Cat. No.: B1210261
CAS No.: 37689-86-4
M. Wt: 182.13 g/mol
InChI Key: QHFKWIKCUHNXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl carbamate (CAS 37689-86-4) is a chemical building block with significant utility in biochemical and organic synthesis research. Its core structure features a carbamate group linking a 4-nitrophenyl moiety, making it a versatile intermediate. In biochemical research, this compound derivatives are established as potent, active site-directed irreversible inhibitors for enzymes such as porcine pancreatic cholesterol esterase. The inhibition occurs via a carbamylation mechanism, forming a stable carbamyl-enzyme complex. Studies show that inhibitors like p-nitrophenyl N-butylcarbamate exhibit saturation kinetics, and the activity of the inhibited enzyme can be regenerated, which is useful for probing enzyme mechanisms . More broadly, carbamate esters are known for their ability to inhibit acetylcholinesterase by carbamylating the active site, a mechanism that is fundamental to their research applications . In synthetic chemistry, 4-nitrophenyl carbamates are valuable intermediates for the preparation of ureas and other complex molecules . The compound's reactivity allows it to participate in nucleophilic substitution reactions, enabling researchers to synthesize a diverse array of derivatives. Recent studies have explored new carbamates synthesized from 4-nitrophenylchloroformate, demonstrating promising in vitro antimicrobial and antioxidant activities, supported by molecular docking studies against targets like DNA Gyrase A . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(10)13-6-3-1-5(2-4-6)9(11)12/h1-4H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFKWIKCUHNXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958730
Record name 4-Nitrophenyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37689-86-4
Record name 4-Nitrophenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037689864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl hydrogen carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60958730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Nitrophenyl Carbamate Derivatives

Established Laboratory Synthesis Protocols

Nucleophilic Acylation Approaches (e.g., from chloroformates)

The reaction of an amine with 4-nitrophenyl chloroformate is a primary and widely adopted method for the synthesis of 4-nitrophenyl carbamates. This nucleophilic acylation reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. emerginginvestigators.orgepa.gov

The general mechanism involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion and a proton (abstracted by the base) yields the carbamate (B1207046) product. Common bases employed for this purpose include triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIEA). emerginginvestigators.org The choice of solvent is also crucial, with tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH2Cl2) being frequently used. emerginginvestigators.org

For instance, the protection of benzylamine (B48309) can be achieved by reacting it with 4-nitrophenyl chloroformate. emerginginvestigators.org However, the high nucleophilicity of amines can sometimes lead to undesired side reactions. To mitigate this, reaction conditions such as temperature are carefully controlled. Lowering the reaction temperature has been shown to be effective in preventing the premature release of 4-nitrophenol (B140041). emerginginvestigators.org

A study detailed the synthesis of 4-nitrophenyl N-methylcarbamate and other N-alkylcarbamate analogs by treating 4-nitrophenyl chloroformate with alkylammonium hydrochloride salts and solid anhydrous sodium carbonate in either dichloromethane or acetonitrile (B52724). This method resulted in excellent yields, with the N-methylcarbamate analog being obtained in quantitative yield (>95% purity) after simple filtration and solvent evaporation. researchgate.net

The versatility of this approach is further highlighted by its use in activating terminal alcohol groups. The reaction of an alcohol with 4-nitrophenyl chloroformate in the presence of a base yields a 4-nitrophenyl carbonate intermediate. This activated intermediate can then readily react with an amine to form the desired carbamate, releasing 4-nitrophenol as a byproduct. acs.org This two-step, one-pot procedure is particularly useful in bioconjugation and drug delivery applications.

Base-Catalyzed and Other Conventional Syntheses

Base-catalyzed methods are fundamental to the synthesis of 4-nitrophenyl carbamates. The base not only facilitates the reaction by neutralizing the acidic byproduct but can also influence the reaction rate and selectivity. emerginginvestigators.orgepa.gov In a typical procedure, the amine and 4-nitrophenyl chloroformate are reacted in the presence of an excess of an amine base at room temperature. epa.gov

The choice of base and its stoichiometry are critical parameters. For example, in the synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives, pyridine (B92270) was used as the base. acs.org The reaction of N-Fmoc-protected amino mesylates with sodium azide, followed by treatment with 4-nitrophenyl chloroformate and pyridine, yielded the desired carbamate derivatives. acs.org

Beyond the standard chloroformate route, other conventional methods have been explored. One such method involves the use of bis(4-nitrophenyl) carbonate (BNPC). This reagent can be used to synthesize carbamate-linked cytosine derivatives, which are valuable in the development of DNA analogs. The reaction proceeds under mild conditions (THF, 25°C) and achieves high yields.

Innovative and Green Chemistry Methodologies for Enhanced Synthesis

Catalytic Strategies in 4-Nitrophenyl Carbamate Formation

Recent advancements have focused on developing catalytic strategies to improve the efficiency and environmental footprint of this compound synthesis. For example, zinc chloride has been identified as an effective catalyst for the synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. nih.gov In a study, the reaction of carbamoyl chloride with 4-nitrophenol in the absence of a catalyst at reflux temperature resulted in a low yield (31%). However, the addition of zinc chloride significantly enhanced the yield. nih.gov

Another innovative approach involves the use of heteropolyacids as catalysts. The Preyssler heteropolyacid, H14[NaP5W30O110], has been shown to be an efficient catalyst for the synthesis of primary carbamates from alcohols or phenols and sodium cyanate (B1221674) under solvent-free conditions at room temperature. sciforum.net The proposed mechanism involves the protonation of isocyanic acid by the heteropolyacid, followed by nucleophilic attack of the alcohol or phenol. sciforum.net

Palladium-based catalysts have also been investigated for the reductive carbonylation of nitrobenzene (B124822) to synthesize carbamates, offering an alternative to phosgene-based methods. nih.gov

One-Pot and Multicomponent Reaction Development

One-pot and multicomponent reactions offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. A notable example is the fast and facile one-pot, two-step synthesis of 4-nitrophenyl 2-azidoethylcarbamate derivatives. acs.orgnih.govresearchgate.net This method involves the direct transformation of N-Fmoc-protected 2-aminoethyl mesylates into the desired carbamate derivatives within an hour. nih.govresearchgate.net The reaction sequence includes an initial azidation step followed by the addition of 4-nitrophenyl chloroformate and a base. acs.org This approach has been successfully applied to the synthesis of a library of urea (B33335) moiety-containing compounds. nih.govresearchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these one-pot reactions. The use of microwave irradiation in the synthesis of 4-nitrophenyl 2-azidoethylcarbamates from N-Fmoc-protected amino mesylates significantly reduced the reaction time to 30 minutes for the initial azidation step. acs.org

Furthermore, a one-pot procedure for the conversion of a secondary benzylamine to a corresponding Boc-protected amine was achieved by first cleaving the benzyl (B1604629) group with 4-nitrophenyl chloroformate, followed by direct substitution with potassium tert-butoxide, resulting in a 66% yield. epa.govresearchgate.net

Optimization of Reaction Conditions and Yield for Research Scale

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound derivatives on a research scale. Key parameters that are often fine-tuned include the choice of reagents, solvent, temperature, reaction time, and catalyst loading. acs.org

Table 1: Optimization of Reagents and Conditions for this compound Synthesis

ParameterVariationObservationReference
Base Triethylamine (TEA), PyridineEffective in neutralizing HCl byproduct and facilitating the reaction. emerginginvestigators.orgacs.org
Solvent THF, CH2Cl2, Dioxane, DMFChoice of solvent can influence solubility of reactants and reaction rate. emerginginvestigators.orgacs.orgrsc.org
Temperature -11°C to Room Temperature to RefluxLower temperatures can prevent side reactions; higher temperatures can increase reaction rate. nih.govorgsyn.org
Catalyst Zinc Chloride, Preyssler heteropolyacidCatalysts can significantly improve reaction yields and allow for milder conditions. nih.govsciforum.net
Reaction Time 30 minutes to 12 hoursCan be significantly reduced with microwave assistance. acs.orgrsc.org

For example, in the synthesis of 4-nitrophenyl benzylcarbamate, initial attempts at room temperature led to the unfavorable release of 4-nitrophenol. By lowering the reaction temperature and altering the order of reagent addition, this issue was successfully counteracted, leading to high purification yields of 72%-94%. emerginginvestigators.org

In another study optimizing the synthesis of ROS-cleavable linkers, various reagents like triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), and N,N'-disuccinimidyl carbonate (DSC) were tested. It was found that activating the linker with 4-nitrophenyl chloroformate or DSC was successful, but only the succinimidyl carbonate was a sufficiently good leaving group for the subsequent coupling step. rsc.org

The optimization process often involves a systematic approach, such as the "one-factor-at-a-time" (OFAT) method or Design of Experiments (DoE), to identify the optimal set of conditions. acs.org For instance, the synthesis of a carbamate product was optimized by first fixing the temperature and time to optimize the reaction media and catalyst, followed by optimizing temperature and time, and finally the catalyst loading. acs.org

Advanced Purification Techniques for Research Applications

The isolation and purification of this compound derivatives are critical steps in their synthesis and application in research. The purity of these compounds is paramount for their use as intermediates in organic synthesis, as protecting groups, and in biological studies. Advanced purification techniques are often necessary to remove unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical and chemical properties of the specific carbamate derivative, such as its polarity, solubility, and crystallinity.

For research applications where high purity is demanded, two primary techniques are widely employed: recrystallization and column chromatography.

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.

A study on the synthesis of 4-nitrophenyl N-phenylcarbamate reported obtaining colorless crystals of the compound by recrystallization from ethyl acetate (B1210297). nih.goviucr.org The initial product was recovered as a yellow solid after washing with sodium bicarbonate, water, and brine, followed by drying. nih.goviucr.org This suggests that recrystallization is effective in removing residual color and other impurities.

CompoundInitial StateRecrystallization SolventFinal ProductReference
4-Nitrophenyl N-phenylcarbamateYellow solidEthyl acetateColorless crystals nih.goviucr.org

Silica (B1680970) Gel Flash Chromatography is a versatile and widely used purification technique for a broad range of organic compounds, including this compound derivatives. This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). By carefully selecting the eluent system, compounds with different polarities can be effectively separated.

Several research articles highlight the use of silica gel flash chromatography for the purification of various this compound derivatives. For instance, in the synthesis of N-(butoxycarbonyl)-l-homoserine lactone, the intermediate butyl 4-nitrophenyl carbonate was purified by flash chromatography. nih.gov Similarly, the synthesis of baicalein (B1667712) prodrugs involved the purification of intermediate 4-nitrophenyl urethanes using silica gel column chromatography with a dichloromethane/methanol gradient. nih.gov

Another study demonstrated the purification of 4-nitrophenyl benzylcarbonate using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes, yielding off-white crystals with a 94% yield. emerginginvestigators.org The same technique was used to purify 4-nitrophenyl benzylcarbamate, resulting in off-white crystals with a 72% yield. emerginginvestigators.org

The purification of (4-bromophenyl)methyl 4-nitrophenyl carbonate was achieved by flash chromatography of the crude product using a 1:8 ethyl acetate-pentane eluent system, affording a white solid in 47% yield. nih.gov In the synthesis of N-(4-nitrobenzyloxycarbonyl)-l-homoserine lactone, flash chromatography with a 1:1 ethyl acetate-pentane eluent was used to purify the final product, yielding a white solid. nih.gov

CompoundPurification MethodEluent SystemYieldReference
Butyl 4-nitrophenyl carbonateFlash chromatographyNot specified48% nih.gov
4-Nitrophenyl urethanesSilica gel column chromatographyDichloromethane/Methanol gradientNot specified nih.gov
4-Nitrophenyl benzylcarbonateSilica gel flash chromatography0-30% Ethyl acetate in hexanes94% emerginginvestigators.org
4-Nitrophenyl benzylcarbamateSilica gel flash chromatographyNot specified72% emerginginvestigators.org
(4-Bromophenyl)methyl 4-nitrophenyl carbonateFlash chromatography1:8 Ethyl acetate-pentane47% nih.gov
N-(4-Nitrobenzyloxycarbonyl)-l-homoserine lactoneFlash chromatography1:1 Ethyl acetate-pentane52% nih.gov

In some instances, a simple filtration and solvent evaporation are sufficient to obtain a product with high purity. For example, 4-nitrophenyl N-methylcarbamate was obtained in quantitative yield and with purity greater than or equal to 95% (as determined by 1H-NMR) after simple filtration and solvent evaporation. researchgate.net This indicates that for certain reactions that proceed cleanly, extensive chromatographic purification may not be necessary.

Furthermore, the progress of purification can be monitored using thin-layer chromatography (TLC), which helps in identifying the fractions containing the desired compound during column chromatography. emerginginvestigators.orgorgsyn.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Fundamental Reaction Mechanisms of 4-Nitrophenyl Carbamate (B1207046)

The reactivity of 4-nitrophenyl carbamate is principally governed by the carbamate moiety attached to an electron-withdrawing nitrophenyl group. This structure dictates its susceptibility to various chemical transformations, particularly nucleophilic attack.

The primary reaction pathway for this compound involves nucleophilic substitution at the carbonyl carbon. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonyl carbon highly electrophilic and activates the 4-nitrophenoxide as a good leaving group, thus facilitating nucleophilic attack.

The aminolysis of aryl carbamates, including this compound derivatives, has been shown to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). acs.orgresearchgate.netnih.govresearchgate.net The reaction with primary or secondary amines involves the nucleophilic amine attacking the carbonyl carbon. This leads to the formation of the unstable tetrahedral intermediate, which then collapses, expelling the 4-nitrophenoxide leaving group to form a substituted urea (B33335) or carbamate and the 4-nitrophenolate (B89219) ion. acs.orgnih.gov

The mechanism can be summarized as follows:

Nucleophilic Attack: An amine nucleophile attacks the electrophilic carbonyl carbon of the this compound.

Formation of Tetrahedral Intermediate (T±): A zwitterionic tetrahedral intermediate is formed. acs.orgresearchgate.net

Leaving Group Expulsion: The intermediate collapses, with the C-O bond breaking and the 4-nitrophenoxide ion being expelled. nih.gov This step is often the rate-determining step, depending on the basicity of the attacking amine. nih.govresearchgate.net

In enzymatic reactions, such as with bile-salt-dependent lipase, the nucleophilic attack is directed at the carbonyl carbon, not the nitrogen atom. nih.gov This leads to the formation of a tetrahedral intermediate with essential residues in the enzyme's active site, which then evolves to form an inactive carbamyl-enzyme complex upon release of 4-nitrophenol (B140041). nih.gov

The hydrolysis of this compound is highly dependent on the pH of the environment. Under basic conditions, the compound is readily hydrolyzed to produce 4-nitrophenol and the carbamate ion. emerginginvestigators.org

Studies on the basic hydrolysis of N-(4-nitrophenyl) carbamates have identified different potential mechanisms. For compounds that react via a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. publish.csiro.au However, for certain N-substituted 4-nitrophenyl carbamates, an E1cB (unimolecular elimination of the conjugate base) mechanism has been proposed. In this pathway, a proton is first removed from the nitrogen atom, forming an anionic conjugate base. This intermediate then expels the 4-nitrophenoxide leaving group to form a reactive isocyanate intermediate, which is subsequently trapped by water or hydroxide. nih.govpublish.csiro.au However, for some enzyme-inhibitor interactions, the formation of an isocyanate derivative is not the operative mechanism; instead, a direct nucleophilic attack forming a tetrahedral intermediate is favored. nih.gov

The hydrolysis can be conveniently monitored spectrophotometrically by measuring the appearance of the yellow-colored 4-nitrophenolate ion, which absorbs light at wavelengths around 400-413 nm under basic conditions. nih.govemerginginvestigators.orgemerginginvestigators.org

This compound and its derivatives demonstrate varied stability depending on the conditions. They are relatively stable in aqueous solutions under acidic and neutral pH conditions. emerginginvestigators.orgemerginginvestigators.org However, they undergo rapid degradation in alkaline environments. emerginginvestigators.org For instance, N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate shows rapid degradation at pH 13 (half-life < 1 hour) due to nucleophilic attack on the carbonyl, while hydrolysis is much slower under acidic conditions at pH 1 (half-life ~24 hours). This base-lability is a key feature exploited in its use as a protecting group. emerginginvestigators.orgemerginginvestigators.org

Role as an Activated Leaving Group in Organic Transformations

A crucial aspect of the chemistry of this compound is the function of the 4-nitrophenoxy group as an excellent leaving group. emerginginvestigators.orgemerginginvestigators.org This property stems from the ability of the electron-withdrawing nitro group to stabilize the resulting phenoxide anion through resonance. The pKa of 4-nitrophenol is approximately 7.15, indicating that its conjugate base is a stable, effective leaving group. emerginginvestigators.org

This characteristic makes this compound and related activated carbonates valuable reagents in organic synthesis. They are frequently used as alkoxycarbonylating agents for amines to form other carbamate derivatives. nih.gov The reaction proceeds via a nucleophilic substitution where an amine displaces the 4-nitrophenoxide. This strategy has been widely applied in various synthetic contexts, including the synthesis of protecting groups for amines and in the construction of linker systems for bioconjugates. emerginginvestigators.orgthieme-connect.com For example, 4-nitrophenyl carbamates have been employed as base-labile protecting groups for amines, which are stable in acidic or neutral media but can be cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org This provides an orthogonal strategy to common acid-labile protecting groups like tert-butyloxycarbonyl (Boc). emerginginvestigators.org

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of reactions involving this compound are typically studied by monitoring the release of the 4-nitrophenoxide anion spectrophotometrically. acs.orgnih.gov By conducting reactions under pseudo-first-order conditions (with a large excess of the nucleophile), the observed rate coefficients (kobsd) can be determined. acs.org Plots of kobsd versus the concentration of the nucleophile (e.g., an amine) at a constant pH are often linear, yielding the second-order rate constant (kN) from the slope. acs.orgnih.gov

Several factors influence the reaction kinetics:

Nucleophile Basicity: The rate of aminolysis is strongly dependent on the basicity (pKa) of the nucleophilic amine. Brønsted-type plots (log kN vs. amine pKa) for these reactions are often biphasic or curved. acs.orgnih.govresearchgate.net This curvature indicates a change in the rate-determining step (RDS) of the stepwise mechanism. For highly basic amines, the formation of the tetrahedral intermediate (T±) is the RDS, while for less basic amines, the breakdown of this intermediate to products becomes rate-limiting. nih.govresearchgate.net

pH: The rate of hydrolysis is highly pH-dependent. Hydrolysis is significantly accelerated in basic conditions (pH > 10), particularly above pH 12, while being much slower in neutral and acidic media. emerginginvestigators.orgemerginginvestigators.org

Solvent: The solvent can influence the reaction mechanism. For example, the aminolysis of aryl phenyl carbonates in acetonitrile (B52724) proceeds via a zwitterionic tetrahedral intermediate, demonstrating the medium's effect on the reaction pathway. researchgate.net

Nature of the Nucleophile: The structure of the nucleophile plays a role. For instance, in the aminolysis of 4-nitrophenyl phenyl carbonate, secondary amines were found to be more reactive than isobasic primary amines. researchgate.net

The table below presents kinetic data for the reaction of Methyl 4-Nitrophenyl Carbonate (MNPC) with various amines, illustrating the influence of amine basicity on the reaction rate.

AminepKakN (M-1s-1)
Piperazine9.8315.8
Piperidine11.1222.4
Morpholine8.331.58
Quinuclidine (B89598)11.05141
1-(2-Hydroxyethyl)piperazine9.015.01

This interactive table summarizes kinetic data from studies on the aminolysis of methyl 4-nitrophenyl carbonate (MNPC), a structurally related compound, showcasing the relationship between amine basicity (pKa) and the second-order rate constant (kN). Data is illustrative and compiled from related studies. acs.org

Brønsted-Type Correlation Analysis in Aminolysis

The relationship between the basicity of a nucleophile and its reaction rate can be probed using a Brønsted-type correlation, which plots the logarithm of the rate constant (log kN) against the pKa of the conjugate acid of the amine. This analysis is a powerful tool for elucidating reaction mechanisms. acs.org For the aminolysis of this compound derivatives, the shape of the Brønsted plot—whether linear or curved—provides significant insight into the reaction pathway.

Kinetic studies on the aminolysis of methyl 4-nitrophenyl carbonate (MNPC) with a series of secondary alicyclic amines (SAA) in aqueous solution revealed a biphasic or curved Brønsted-type plot. acs.orgnih.gov This plot exhibits two distinct slopes (β values): β₁ = 0.3 in the high pKa region and β₂ = 1.0 in the low pKa region, with the center of this curvature occurring at a pKa⁰ of 9.3. acs.orgnih.gov Such a downward curvature is indicative of a stepwise reaction mechanism proceeding through a zwitterionic tetrahedral intermediate (T±). acs.orgnih.govresearchgate.net The change in slope reflects a change in the rate-determining step (RDS) of the reaction as the basicity of the amine changes. acs.orgnih.gov For highly basic amines (high pKa), the breakdown of the tetrahedral intermediate to form products is the rate-determining step (β₁ = 0.3), whereas for less basic amines (low pKa), the initial nucleophilic attack to form the intermediate is rate-limiting (β₂ = 1.0). acs.orgnih.gov

In contrast, the reaction of MNPC with a series of quinuclidines yields a linear Brønsted plot with a slope (βN) of 0.86. acs.orgnih.gov This linearity suggests a stepwise process where the breakdown of the tetrahedral intermediate is consistently the rate-limiting step across the range of quinuclidine basicities studied. acs.orgnih.gov

Similar analyses have been conducted on related substrates. For instance, the aminolysis of 4-chlorophenyl 4-nitrophenyl carbonate with secondary alicyclic amines in aqueous ethanol (B145695) also shows a biphasic Brønsted plot with β₁ = 0.2 (high pKa) and β₂ = 0.9 (low pKa), and a pKa⁰ of 10.6, again supporting a stepwise mechanism with a changing RDS. nih.gov The aminolysis of O-phenyl and O-(4-nitrophenyl) ethyl thionocarbonates with secondary alicyclic amines provides Brønsted plots with slopes (βN) of approximately 0.2 for the rate-determining amine attack (k₁) and 0.8 for the amine expulsion from the intermediate (k-1). acs.orgsapub.org

The table below summarizes Brønsted-type correlation data for the aminolysis of various 4-nitrophenyl carbonate derivatives.

Table 1: Brønsted Parameters for the Aminolysis of this compound Derivatives

Substrate Amine Series Solvent Brønsted Slopes (β) pKₐ⁰ Inferred Mechanism
Methyl 4-Nitrophenyl Carbonate (MNPC) Secondary Alicyclic Amines (SAA) Aqueous β₁ = 0.3 (high pKₐ) β₂ = 1.0 (low pKₐ) 9.3 Stepwise, with a change in RDS. acs.orgnih.gov
Methyl 4-Nitrophenyl Carbonate (MNPC) Quinuclidines (QUIN) Aqueous β = 0.86 N/A Stepwise, breakdown of T± is rate-limiting. acs.orgnih.gov
4-Chlorophenyl 4-Nitrophenyl Carbonate Secondary Alicyclic Amines (SAA) 44 wt % Ethanol-Water β₁ = 0.2 (high pKₐ) β₂ = 0.9 (low pKₐ) 10.6 Stepwise, with a change in RDS. nih.gov
4-Chlorophenyl 4-Nitrophenyl Carbonate Quinuclidines (QUIN) 44 wt % Ethanol-Water β = 0.87 N/A Stepwise, breakdown of T± is rate-limiting. nih.gov

Influence of Solvent and Catalyst on Reaction Pathways

The reaction pathway of this compound aminolysis is significantly influenced by the solvent system and the presence of catalysts. lookchem.com The solvent polarity, in particular, can affect the stability of charged intermediates and transition states, thereby altering the reaction mechanism. lookchem.com

Studies conducted in aqueous solutions or mixed aqueous-organic solvents like 44 wt % ethanol-water or 20 mol % DMSO-water often show that the aminolysis proceeds through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). nih.govresearchgate.net For example, the reactions of methyl 4-nitrophenyl carbonate and various aryl 4-nitrophenyl carbonates in these solvent systems are reported to proceed via this stepwise pathway. nih.govresearchgate.net

A key aspect of the reaction mechanism is the potential for the amine nucleophile to also function as a general base catalyst. acs.org This catalytic route involves a second amine molecule deprotonating the zwitterionic intermediate (T±) to form a more stable anionic tetrahedral intermediate (T⁻). acs.org This pathway becomes kinetically significant when the rate of leaving group expulsion from T± is competitive with the rate of its deprotonation. acs.orgsapub.org The aminolysis of O-(4-nitrophenyl) ethyl thionocarbonate in aqueous solution, for instance, shows evidence of general base catalysis by the amine. acs.org This is in contrast to the aminolysis of methyl 4-nitrophenyl carbonate, where such catalysis is not observed, suggesting that the expulsion of the 4-nitrophenoxide leaving group from the oxy-intermediate is faster than the deprotonation step by the amine. acs.orgsapub.org

The choice of solvent can determine whether this catalytic pathway is observed. The aminolysis of certain 4-nitrophenyl carbonates in 44 wt % ethanol or 20 mol % DMSO proceeds only through the uncatalyzed route, regardless of the amine's basicity. researchgate.net However, reactions in other solvent systems may exhibit a dependence on the amine concentration that suggests a catalytic role. researchgate.net The mechanistic dependence on solvent polarity highlights that the stabilization of intermediates and the relative polarization of reactive centers are critical factors in controlling the reaction pathway. lookchem.com

Theoretical and Computational Investigations of 4 Nitrophenyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-nitrophenyl carbamate (B1207046) and predicting its reactivity. These methods provide insights into the distribution of electrons within the molecule, which is key to identifying reactive sites.

A central aspect of the reactivity of carbamates is the electrophilicity of the carbonyl carbon. Nucleophilic attack at this site initiates reactions such as hydrolysis. DFT calculations can quantify the partial charge on this carbon atom, offering a predictive measure of its susceptibility to nucleophiles. For instance, a comparative study on 4-nitrophenyl-substituted compounds used DFT to calculate the Mulliken charges at the carbonyl carbon. It was found that the nature of the atom adjacent to the carbonyl group significantly influences its charge density.

In a study comparing 4-nitrophenyl benzylcarbamate with its carbonate analogue, 4-nitrophenyl benzylcarbonate, DFT calculations revealed a less positive Mulliken charge on the carbonyl carbon of the carbamate. emerginginvestigators.org This is attributed to the nitrogen atom of the carbamate group being less electron-withdrawing than the oxygen atom in the carbonate. emerginginvestigators.org The more electron-poor carbonyl carbon in the carbonate suggests it is more susceptible to nucleophilic attack, leading to a faster rate of hydrolysis compared to the carbamate. emerginginvestigators.org These computational findings align with experimental observations where the carbonate was found to deprotect more rapidly under basic conditions. emerginginvestigators.org

Table 1: Calculated Mulliken Charges for Carbonyl Carbons

CompoundCalculated Mulliken Charge (QA)
4-Nitrophenyl benzylcarbonate0.516
4-Nitrophenyl benzylcarbamate0.406

Data sourced from a study on base-labile protecting groups. emerginginvestigators.org

These quantum chemical calculations effectively predict and rationalize the observed reactivity, demonstrating their power in chemical research. emerginginvestigators.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies on 4-nitrophenyl carbamate are not widely documented in the available literature, the principles of this computational technique are highly relevant for understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and intermolecular interactions in different environments.

For carbamates in general, MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial as the three-dimensional shape of a molecule can significantly impact its reactivity and interactions with other molecules. For example, simulations can reveal the flexibility of the carbamate linkage and the rotational freedom of the phenyl and nitrophenyl rings.

Insights into the solid-state conformation and intermolecular interactions of this compound derivatives can be gleaned from crystallographic studies, which provide a static picture that can serve as a starting point for dynamic simulations. X-ray diffraction studies on compounds like 4-nitrophenyl N-phenylcarbamate and methyl N-(4-nitrophenyl)carbamate reveal key structural features.

In 4-nitrophenyl N-phenylcarbamate, the molecule is not planar; the two aromatic rings are twisted relative to the central carbamate group. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds, with N-H···O interactions linking molecules into one-dimensional chains. nih.gov Additionally, weak interactions between the oxygen atoms of the nitro groups in adjacent chains are observed. nih.gov

Similarly, in methyl N-(4-nitrophenyl)carbamate, the nitro and methoxycarbonyl groups are slightly twisted from the plane of the aromatic ring. nih.gov The crystal structure features intermolecular N-H···O hydrogen bonds that form chains of molecules. nih.gov

Table 2: Selected Dihedral Angles and Intermolecular Interactions in this compound Derivatives

CompoundKey Dihedral AnglesPrimary Intermolecular Interactions
4-Nitrophenyl N-phenylcarbamateC13—C8—O2—C7 = 95.9° C2—C1—N1—C7 = 139.6°N—H···O hydrogen bonds O···O interactions (nitro groups)
Methyl N-(4-nitrophenyl)carbamateNitro group twist: 5.1° Methoxycarbonyl group twist: 6.2°N—H···O hydrogen bonds C—H···O interactions

Data sourced from crystallographic studies. nih.govnih.gov

MD simulations could build upon these findings by modeling how these conformations and interactions behave in solution, providing a dynamic understanding of solvation effects and the flexibility of the molecule.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a vital tool for mapping the detailed mechanisms of chemical reactions, including identifying intermediates and transition states, which are often transient and difficult to observe experimentally. For reactions involving this compound, such as hydrolysis or aminolysis, computational studies can elucidate the step-by-step pathway.

The hydrolysis of this compound, particularly under basic conditions, is a key reaction. emerginginvestigators.org Computational models can be used to investigate the mechanism, which typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the cleavage of the C-O bond and the release of the 4-nitrophenolate (B89219) ion, which is a good leaving group. emerginginvestigators.orgnih.gov

Formation of a zwitterionic tetrahedral intermediate (T+/-) following the nucleophilic attack of the amine on the carbonyl carbon.

Breakdown of this intermediate to form the final products.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Structure-Reactivity Relationship (SAR) studies aim to connect a molecule's chemical structure with its reactivity. Computational approaches are particularly effective in establishing quantitative SARs by correlating calculated molecular properties with experimentally observed reaction rates.

For this compound, a key SAR can be established by comparing its reactivity to structurally similar compounds, such as 4-nitrophenyl carbonate. As discussed previously, the primary structural difference is the atom bonded to the carbonyl group (nitrogen in the carbamate, oxygen in the carbonate). Computational studies have shown that this single-atom substitution has a significant impact on the electronic properties of the carbonyl carbon. emerginginvestigators.org

Using DFT, it was demonstrated that the carbonyl carbon in 4-nitrophenyl benzylcarbamate is less electrophilic (has a less positive Mulliken charge) than in 4-nitrophenyl benzylcarbonate. emerginginvestigators.org This calculated electronic difference directly explains the observed difference in reactivity. The lower electrophilicity of the carbamate's carbonyl carbon makes it less susceptible to nucleophilic attack, resulting in a slower hydrolysis rate compared to the carbonate. emerginginvestigators.org

This finding is a clear example of a computationally derived SAR:

Structural Feature: Atom adjacent to the carbonyl group (N vs. O).

Computed Property: Mulliken charge on the carbonyl carbon.

Observed Reactivity: Rate of hydrolysis.

This relationship allows for the prediction that modifications to the carbamate structure that further decrease the electrophilicity of the carbonyl carbon (e.g., by adding electron-donating groups) would likely lead to even greater stability towards hydrolysis. Conversely, introducing electron-withdrawing groups would be expected to increase its reactivity. These predictive insights are invaluable in fields like medicinal chemistry and materials science for designing molecules with desired stability and reactivity profiles.

Future Research Trajectories and Interdisciplinary Outlook

Exploration of Novel Catalytic Systems for 4-Nitrophenyl Carbamate (B1207046) Chemistry

The chemistry of 4-nitrophenyl carbamate is intrinsically linked to catalysis, both in its synthesis and its application. While its formation often relies on standard coupling reagents like 4-nitrophenyl chloroformate, future research is heading towards the development of more efficient and selective catalytic systems. researchgate.netepa.gov A significant area of interest is the use of enzymes as catalysts for reactions involving this compound. researchgate.net

Biocatalysis represents a promising frontier. Enzymes such as lipases and proteases can catalyze the hydrolysis of 4-nitrophenyl carbamates. researchgate.net This reactivity is often exploited to study enzyme mechanisms and kinetics through the release of the chromogenic 4-nitrophenolate (B89219) ion. emerginginvestigators.org Future work could focus on engineering enzymes or discovering novel biocatalysts with tailored substrate specificities to either synthesize or cleave specific 4-nitrophenyl carbamates with high precision. This could enable their use in complex biological systems or as part of chemoenzymatic synthetic routes. The development of nanostructured materials as catalysts, already explored for the reduction of the related compound 4-nitrophenol (B140041), could also be adapted for transformations of the carbamate itself, offering high efficiency and recyclability. oiccpress.comnih.gov

Development of Advanced this compound-Based Chemical Probes

4-Nitrophenyl carbamates serve as effective chemical probes due to the distinct spectroscopic properties of their hydrolysis product, 4-nitrophenol. emerginginvestigators.org Upon cleavage of the carbamate bond, typically under basic conditions or by enzymatic action, the released 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a strong yellow color with an optical readout around 413 nm. researchgate.netemerginginvestigators.orgemerginginvestigators.org This property allows for the real-time, colorimetric monitoring of chemical and biological processes.

Current applications include their use as:

pH Sensors: The base-lability of the carbamate makes it a useful indicator for environments with a pH above neutral. emerginginvestigators.org Hydrolysis is significantly accelerated in basic conditions, particularly at pH 12 and above, providing a visual or spectrophotometric signal. emerginginvestigators.org

Enzyme Activity Assays: They are used as active-site-specific reagents for certain enzymes, like serine proteases. nih.gov The rate of 4-nitrophenol release provides a direct measure of enzyme kinetics. researchgate.net

Future research is aimed at creating more advanced probes. This includes synthesizing carbamates with modified electronic and steric properties to tune their reactivity and selectivity for specific enzymes or biological targets. For instance, incorporating fluorescent tags or other reporter groups could lead to the development of multimodal probes that offer enhanced sensitivity and allow for detection in complex biological matrices.

Integration into Emerging Fields of Chemical Synthesis and Bio-conjugation

The reactivity of the 4-nitrophenyl group as an excellent leaving group makes 4-nitrophenyl carbamates versatile intermediates in organic synthesis. emerginginvestigators.org They are particularly valuable as base-labile protecting groups for amines, offering an orthogonal strategy to commonly used acid-labile groups like tert-butyloxycarbonyl (Boc). emerginginvestigators.org This allows for selective deprotection in the presence of acid-sensitive functionalities. emerginginvestigators.orgemerginginvestigators.org

The compound's utility extends into the rapidly growing field of bioconjugation. 4-Nitrophenyl carbamates, often generated in situ from 4-nitrophenyl chloroformate, are used to create stable carbamate linkers. thieme-connect.com This enables the covalent attachment of small molecules, such as drugs or imaging agents, to biomolecules like proteins, antibodies, or nucleic acids. thieme-connect.com Specific applications include blocking hydroxyl groups in nucleosides, a key step in oligonucleotide synthesis. researchgate.netacs.org

The table below summarizes the synthesis of a representative this compound, highlighting its role as a synthetic intermediate. emerginginvestigators.org

Reactant 1Reactant 2BaseSolventProductYield
Benzylamine (B48309)4-Nitrophenyl chloroformateTriethylamine (B128534)Methylene chloride4-Nitrophenyl benzylcarbamate72%

Future integration will likely see the development of novel carbamate-based linkers for antibody-drug conjugates (ADCs) and other targeted therapeutics. Exploring their use in solid-phase synthesis and materials science could also open new avenues for creating functional polymers and surfaces.

Unexplored Reactivity Patterns and Synthetic Transformations

While the primary reactivity of 4-nitrophenyl carbamates as acylating agents is well-established, there remains significant potential for discovering novel transformations. The electron-withdrawing nature of the 4-nitrophenyl group activates the carbamate carbonyl for nucleophilic attack, but its influence on other parts of the molecule is less explored.

Recent studies have revealed intriguing reactivity, such as the ring-opening of amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) when treated with p-nitrophenyl carbonates, a closely related class of compounds. nih.govbeilstein-journals.org This reaction proceeds via nucleophilic attack of the base onto the activated carbonyl, leading to unexpected lactam carbamates. beilstein-journals.org Exploring similar reactions with 4-nitrophenyl carbamates could yield novel heterocyclic structures.

Further research could investigate:

Alternative Activation Methods: Moving beyond simple base or enzyme-mediated cleavage, methods like photolysis or electrochemistry could unlock new reaction pathways.

Tuning Reactivity: Systematic studies on how modifications to the carbamate structure, such as replacing the carbonyl oxygen with sulfur (to form a thiocarbamate), affect reaction mechanisms and rates. nih.gov

Conversion to Other Functional Groups: The transformation of 4-nitrophenyl carbamates into more reactive intermediates, such as isocyanates, can be achieved via methods like chlorosilane-induced cleavage, opening up further synthetic possibilities. researchgate.netepa.gov

Uncovering these unexplored patterns will not only deepen the fundamental understanding of this compound class but also expand its toolkit for synthetic chemists.

Q & A

Basic: What are the common synthetic routes for preparing 4-nitrophenyl carbamate derivatives, and how can reaction conditions be optimized?

4-Nitrophenyl carbamates are typically synthesized via reactions between chloroformates and nitroanilines. For example, O-phenyl-N-(4-nitrophenyl) carbamate is prepared by reacting phenyl chloroformate with 4-nitroaniline in equimolar ratios, yielding 82% after recrystallization from methanol . Optimization includes controlling reaction temperature (room temperature to 60°C), solvent selection (e.g., DMSO/ethanol for TLC monitoring), and stoichiometric precision. Excess chloroformate can lead to side products, while insufficient reagent reduces yield. Advanced purification methods (e.g., column chromatography) may enhance purity .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or HRMS) when characterizing novel this compound derivatives?

Discrepancies in HRMS or NMR data often arise from residual solvents, isotopic peaks, or tautomeric forms. For O-phenyl-N-(4-nitrophenyl) carbamate, the ¹H NMR spectrum in DMSO-d₆ shows aromatic protons at δ 7.5–8.9 ppm and a broad NH signal at δ 9.8 ppm . If observed peaks deviate from theoretical values, researchers should:

  • Re-examine sample purity via TLC (e.g., ethanol/DMSO 3:1, Rf = 0.84) .
  • Compare with crystallographic data (e.g., CCDC 1436927 for hydrogen-bonding patterns) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C13H10N2O4 at m/z 265.0621) .

Basic: What analytical techniques are recommended for confirming the purity and structure of synthesized 4-nitrophenyl carbamates?

Key techniques include:

  • TLC : Ethanol/DMSO (3:1) for monitoring reaction progress .
  • ¹H/¹³C NMR : To confirm aromatic proton environments and carbamate linkages .
  • Melting Point Analysis : Sharp melting ranges (e.g., 118–119°C for O-phenyl-N-(4-nitrophenyl) carbamate) indicate purity .
  • Elemental Analysis : Match calculated vs. experimental C, H, N, and S content (e.g., C: 53.97% vs. 53.88% for a disulfide derivative) .

Advanced: What role do 4-nitrophenyl carbamates play in drug conjugation strategies, and how are they activated for amine-reactive coupling?

4-Nitrophenyl carbamates serve as amine-reactive linkers in drug delivery systems. For example, preactivation of carbamates to 4-nitrophenyl carbonates enables coupling with amine-containing drugs (e.g., doxorubicin). The reaction involves:

Activation : Reacting terminal alcohols with 4-nitrophenyl chloroformate to form carbonate intermediates .

Conjugation : Nucleophilic attack by the drug’s amine group, releasing 4-nitrophenol as a byproduct, detectable via UV-Vis at 400 nm .
Optimization requires pH control (7–9) and avoiding competing hydrolysis .

Basic: What safety precautions are essential when handling this compound compounds in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles .
  • First Aid :
    • Skin contact: Wash with soap/water; seek medical attention for irritation .
    • Inhalation: Move to fresh air; monitor for respiratory distress .
  • Waste Disposal : Treat as hazardous organic waste due to uncharacterized ecotoxicity .

Advanced: How do crystal packing and intermolecular interactions influence the stability and reactivity of this compound derivatives?

Crystallographic studies (e.g., CCDC 1436927) reveal that phenyl-N-(4-nitrophenyl) carbamate forms hydrogen-bonded dimers via N–H···O interactions (2.08–2.15 Å). These interactions stabilize the crystal lattice and reduce hydrolytic susceptibility. Steric hindrance from nitro groups can slow nucleophilic attacks, making derivatives more stable in acidic conditions .

Basic: What are the typical applications of 4-nitrophenyl carbamates as enzyme substrates in biochemical assays?

4-Nitrophenyl esters (e.g., 4-nitrophenyl butyrate) are chromogenic substrates for lipases. Hydrolysis releases 4-nitrophenoxide, quantified at 400 nm (ε = 18,300 M<sup>−1</sup>cm<sup>−1</sup>). Assay conditions:

  • Buffer : Tris-HCl (pH 8.0, 25°C) .
  • Substrate Concentration : 0.1–1.0 mM to avoid enzyme saturation .

Advanced: What strategies can be employed to mitigate side reactions during the acylation of amines with 4-nitrophenyl chloroformate?

  • Temperature Control : Perform reactions at 0–4°C to minimize hydrolysis .
  • Solvent Selection : Use anhydrous dichloromethane or THF to reduce water interference .
  • Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Workup : Extract unreacted chloroformate with NaHCO3 solution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl carbamate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.